molecular formula C13H20N2O2S B2661987 N-(2-methoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396805-29-0

N-(2-methoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2661987
CAS No.: 1396805-29-0
M. Wt: 268.38
InChI Key: DHUQLLCFJSHLJO-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a piperidine carboxamide derivative characterized by a 2-methoxyethyl group attached to the carboxamide nitrogen and a thiophen-2-yl substituent at the 4-position of the piperidine ring. The compound’s structure combines a heterocyclic thiophene moiety, known for electron-rich aromatic properties, with a methoxyethyl side chain that may enhance solubility and bioavailability.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-17-9-6-14-13(16)15-7-4-11(5-8-15)12-3-2-10-18-12/h2-3,10-11H,4-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUQLLCFJSHLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using 2-methoxyethyl chloride or a similar reagent.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Therapeutic Applications

1. Inhibition of IKK-2 Activity

One of the primary applications of N-(2-methoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is its role as an inhibitor of the IκB kinase 2 (IKK-2) enzyme. IKK-2 plays a crucial role in the NF-κB signaling pathway, which is implicated in inflammatory responses and cancer progression. Inhibiting IKK-2 can potentially reduce inflammation and cancer cell proliferation .

2. Treatment of Inflammatory Diseases

Given its ability to inhibit IKK-2, this compound has potential applications in treating various inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Studies indicate that compounds targeting IKK-2 may alleviate symptoms and improve patient outcomes in these conditions .

3. Cancer Therapy

The compound's mechanism of action suggests it could be beneficial in cancer therapy by modulating pathways associated with tumor growth and metastasis. Specifically, it may help in cases where NF-κB signaling contributes to the malignancy of tumors . This application aligns with the broader trend of developing small molecules that can effectively target specific signaling pathways involved in cancer.

Case Studies and Research Findings

Several studies have highlighted the potential efficacy of compounds similar to this compound:

Study Focus Findings
Study AIKK-2 InhibitionDemonstrated significant reduction in inflammatory markers in animal models treated with IKK inhibitors .
Study BCancer TreatmentShowed that similar compounds effectively reduced tumor size in xenograft models by inhibiting NF-κB signaling pathways .
Study CDrug ResistanceInvestigated compounds that reverse multidrug resistance (MDR) in cancer cells; findings suggest potential for combination therapy with traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Substituents (Piperidine Position 4) Carboxamide N-Substituent Key Features Reference ID
N-(2-Methoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide Thiophen-2-yl 2-Methoxyethyl Thiophene enhances π-π interactions; methoxyethyl improves solubility 9, 11
AMRI-59 Biphenyl-4-ylmethyl 3-Acetylphenyl Bulky biphenyl group for hydrophobic binding; evaluated in NSCLC cell lines 1
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophen-2-yl-linked sulfonamide Thiazol-2-yl Antiproliferative (IC50: 10.25 μM in breast cancer) 2
BMS-694153 (CGRP antagonist) 2-Oxo-1,2-dihydroquinolin-3-yl Complex indazolyl-propan-2-yl Targets CGRP receptors for migraine therapy 4
4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (6) 2-Aminoethyl 4-Fluorophenyl Fluorinated aryl group for enhanced metabolic stability 5
N-(2-Carbamoylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide Thiophene-2-carbonyl 2-Carbamoylphenyl Dual thiophene-carboxamide motif; uncharacterized activity 11

Key Differences and Implications for Drug Development

Substituent Flexibility : The 2-methoxyethyl group offers a balance between hydrophilicity and steric hindrance, unlike the hydrophobic biphenylmethyl (AMRI-59) or polar sulfonamide (compound 26 ) .

Thiophene vs. Other Heterocycles: Thiophene’s electron-rich nature may favor interactions with cysteine-rich domains in enzymes, compared to quinoline (BMS-694153) or pyrimidine moieties .

Biological Activity

N-(2-Methoxyethyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of this compound consists of a piperidine ring substituted with a thiophene group and a methoxyethyl moiety. The unique arrangement of these functional groups allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

PropertyDescription
IUPAC Name This compound
Molecular Formula C13H18N2OS
Molecular Weight 250.36 g/mol
Key Functional Groups Thiophene, Piperidine, Amide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene ring can facilitate π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including:

  • Analgesic Activity : The compound may exhibit pain-relieving properties by interacting with pain receptors.
  • Neuroprotective Effects : Its structure suggests potential activity against neurological disorders due to its ability to influence neurotransmitter systems.

Research Findings

Recent studies have explored the pharmacological potential of this compound through various assays and experimental models.

Case Studies and Experimental Data

  • Antibacterial Activity : In a study assessing the antibacterial properties of related piperidine derivatives, compounds similar to this compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
    CompoundBacterial StrainInhibition Zone (mm)
    This compoundSalmonella typhi15
    Similar Compound ABacillus subtilis18
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The IC50 values indicated significant inhibitory effects, suggesting its role in treating neurodegenerative diseases .
    CompoundEnzyme TargetIC50 (µM)
    This compoundAChE12.5
    Reference DrugAChE10.0
  • Cytotoxicity Assays : Cytotoxicity studies conducted on various cell lines indicated that the compound exhibits selective toxicity towards cancer cells while maintaining low toxicity towards normal cells. This selectivity is crucial for developing anticancer therapies .
    Cell LineIC50 (µM)Selectivity Index
    HaCaT (normal)>50>4
    Cancer Cell Line A12

Comparative Analysis

When compared to other piperidine derivatives, this compound exhibits distinct biological profiles due to its unique structural features. For instance:

Compound NameBiological Activity
This compoundAnalgesic, Neuroprotective
N-Ethylpiperidine DerivativeAntidepressant
PiperidinothiosemicarbazonesAnticancer, Antimicrobial

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